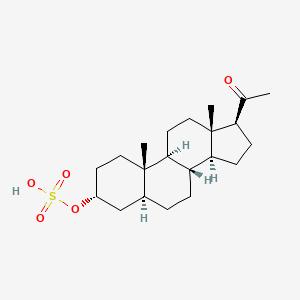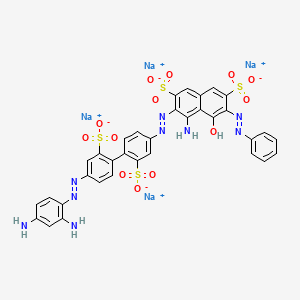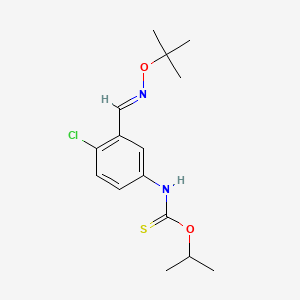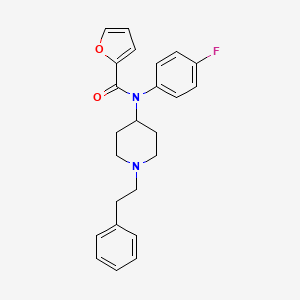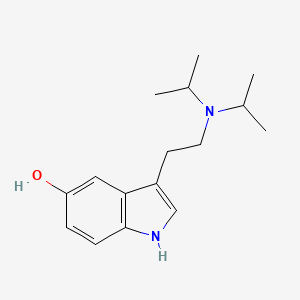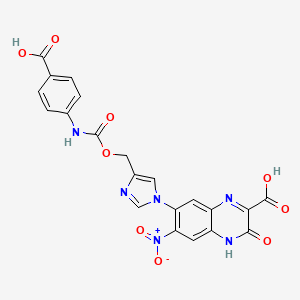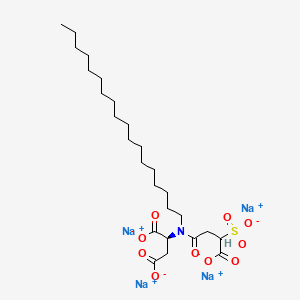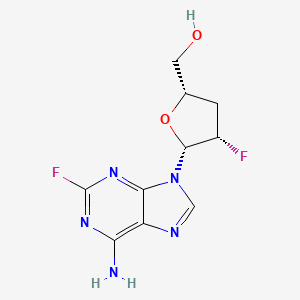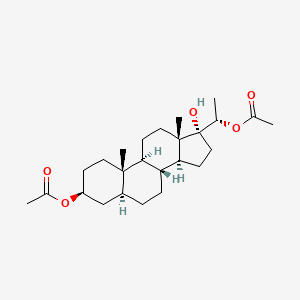
Allopregnane-3beta,17alpha,20alpha-triol 3,20-diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allopregnane-3beta,17alpha,20alpha-triol 3,20-diacetate is a steroid derivative with the molecular formula C25H40O5. This compound is a derivative of allopregnane, a type of steroid that is structurally related to progesterone. It is characterized by the presence of three hydroxyl groups at the 3beta, 17alpha, and 20alpha positions, which are acetylated to form diacetate esters.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Allopregnane-3beta,17alpha,20alpha-triol 3,20-diacetate can be synthesized from allopregnane-3beta,17alpha,20alpha-triol. The synthesis involves the acetylation of the hydroxyl groups at the 3beta and 20alpha positions. This can be achieved using acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds at room temperature and yields the diacetate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The acetylation reaction is carefully monitored to prevent over-acetylation or incomplete reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Allopregnane-3beta,17alpha,20alpha-triol 3,20-diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diacetate ester back to the triol.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetate groups.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Regeneration of allopregnane-3beta,17alpha,20alpha-triol.
Substitution: Formation of new derivatives with different functional groups.
Applications De Recherche Scientifique
Allopregnane-3beta,17alpha,20alpha-triol 3,20-diacetate has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroid derivatives.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in hormone-related conditions.
Mécanisme D'action
The mechanism of action of allopregnane-3beta,17alpha,20alpha-triol 3,20-diacetate involves its interaction with specific molecular targets and pathways. The compound can bind to steroid receptors, modulating their activity and influencing gene expression. This can lead to changes in cellular processes such as proliferation, differentiation, and apoptosis. The exact pathways and targets involved depend on the specific context and application of the compound .
Comparaison Avec Des Composés Similaires
Allopregnane-3beta,17alpha,20alpha-triol 3,20-diacetate can be compared with other similar compounds, such as:
Allopregnane-3beta,17alpha,20beta-triol: Differing in the stereochemistry at the 20 position.
Allopregnane-3beta,17alpha,21-triol-11,20-dione: Differing in the presence of additional hydroxyl and keto groups.
Allopregnane-3beta,17alpha,20beta-trioldibenzoate: Differing in the ester groups attached to the hydroxyl groups.
The uniqueness of this compound lies in its specific acetylation pattern, which can influence its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
1176-49-4 |
|---|---|
Formule moléculaire |
C25H40O5 |
Poids moléculaire |
420.6 g/mol |
Nom IUPAC |
[(3S,5S,8R,9S,10S,13S,14S,17R)-17-[(1S)-1-acetyloxyethyl]-17-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C25H40O5/c1-15(29-16(2)26)25(28)13-10-22-20-7-6-18-14-19(30-17(3)27)8-11-23(18,4)21(20)9-12-24(22,25)5/h15,18-22,28H,6-14H2,1-5H3/t15-,18-,19-,20+,21-,22-,23-,24-,25-/m0/s1 |
Clé InChI |
COXXOOWTEWCQRW-PEFWAVJTSA-N |
SMILES isomérique |
C[C@@H]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)O)OC(=O)C |
SMILES canonique |
CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C)O)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


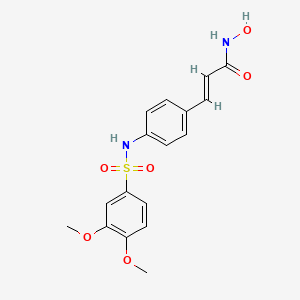

![5-[(2E,4E)-5-(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)penta-2,4-dienylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione;N,N-diethylethanamine](/img/structure/B12781335.png)
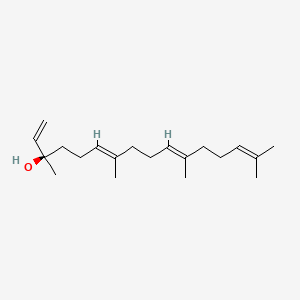
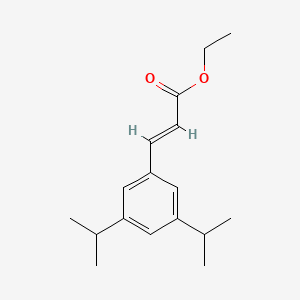
![(9S,10R,12S,15R,17R,18S,19S,20R,23Z,25Z,27R,28R)-3,13,19,28-tetramethylspiro[4,7,11,16,21,29,30-heptaoxaheptacyclo[25.2.1.117,20.03,5.09,15.09,19.010,12]hentriaconta-13,23,25-triene-18,2'-oxirane]-6,22-dione](/img/structure/B12781361.png)
